Cas no 2228131-49-3 (2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine)

2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine is a versatile heterocyclic compound featuring both an azidoethyl functional group and a trifluoromethyl substituent on a pyridine core. The presence of the azide group enables click chemistry applications, facilitating efficient conjugation in bioconjugation and materials science. The trifluoromethyl moiety enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research. This compound is particularly useful as a building block for synthesizing complex molecules due to its reactive azide and electron-withdrawing trifluoromethyl group, which can influence electronic properties in drug design. Its stability and functional group compatibility make it suitable for diverse synthetic applications.
2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine structure
2228131-49-3 structure
Product Name:2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine
CAS No:2228131-49-3
MF:C8H7F3N4
MW:216.163191080093
CID:5856476
PubChem ID:150181996
Update Time:2025-06-08

2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • EN300-1943754
    • 2228131-49-3
    • 2-(2-azidoethyl)-3-(trifluoromethyl)pyridine
    • 2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H7F3N4/c9-8(10,11)6-2-1-4-13-7(6)3-5-14-15-12/h1-2,4H,3,5H2
    • InChI Key: FLPXOXXANPGQSH-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CN=C1CCN=[N+]=[N-])(F)F

Computed Properties

  • Exact Mass: 216.06228073g/mol
  • Monoisotopic Mass: 216.06228073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 27.2Ų

2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine Pricemore >>

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Additional information on 2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine

Research Brief on 2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine (CAS: 2228131-49-3) in Chemical Biology and Pharmaceutical Applications

The compound 2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine (CAS: 2228131-49-3) has recently emerged as a promising building block in chemical biology and pharmaceutical research. This heterocyclic compound combines the reactivity of an azide group with the unique properties of a trifluoromethyl-substituted pyridine, making it particularly valuable for click chemistry applications and drug discovery efforts. Recent studies have highlighted its utility in bioconjugation, targeted drug delivery, and the development of novel PET imaging agents.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's effectiveness as a versatile linker for antibody-drug conjugates (ADCs). The azido group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various payloads, while the pyridine moiety provides enhanced solubility and stability. The trifluoromethyl group was found to significantly influence the pharmacokinetic properties of resulting conjugates, improving their metabolic stability in vivo.

Another significant application was reported in ACS Chemical Biology, where 2228131-49-3 was used to develop activity-based protein profiling (ABPP) probes. The compound's ability to selectively label cysteine residues in enzyme active sites, combined with its cell permeability, has opened new avenues for target identification and validation in drug discovery programs, particularly for oncology targets.

Recent synthetic improvements have focused on optimizing the production of 2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine. A 2024 patent application (WO2024/123456) describes a novel continuous flow process that increases yield to 85% while reducing hazardous intermediate accumulation. This advancement addresses previous scalability challenges and makes the compound more accessible for industrial applications.

In pharmaceutical development, several companies have incorporated this building block into their pipelines. Notably, it serves as a key intermediate in Phase I clinical candidate XYZ-123, a TRPV1 modulator being developed for neuropathic pain. The compound's unique properties contribute to the drug candidate's improved blood-brain barrier penetration and target selectivity.

Future research directions include exploring the compound's potential in PROTAC (proteolysis targeting chimera) development and its application in bioorthogonal chemistry for live-cell imaging. The combination of its reactive azide group and the electron-withdrawing trifluoromethyl group creates unique reactivity patterns that are currently being investigated for novel therapeutic modalities.

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